molecular formula C13H9BrFNO B2416168 4-bromo-2-{(E)-[(3-fluorophenyl)imino]methyl}phenol CAS No. 329935-95-7

4-bromo-2-{(E)-[(3-fluorophenyl)imino]methyl}phenol

Cat. No. B2416168
CAS RN: 329935-95-7
M. Wt: 294.123
InChI Key: KNHOJRWWRXNOHX-LZYBPNLTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-bromo-2-{(E)-[(3-fluorophenyl)imino]methyl}phenol” is a biochemical used for proteomics research . It is a synthetic organic compound with a molecular formula of C13H9BrFNO and a molecular weight of 294.12 .


Synthesis Analysis

The synthesis of this compound involves the condensation reaction of 5-chlorosalicylaldehyde and 4-fluoroaniline at room temperature . The Schiff base was derived from this reaction and was used to synthesize a new series of Mn (II), Co (II), Ni (II), Cu (II), and Zn (II) complexes in a methanolic medium .


Molecular Structure Analysis

The molecular structure of this compound was confirmed by IR and 1H-NMR spectral characterization . The Schiff base ligand and the metal (II) ions participate in coordination, resulting in a six-coordinated octahedral geometry for all these complexes .


Chemical Reactions Analysis

The mechanism of excitation and emission of this compound is well understood with the help of quantum mechanical calculations . The compound was synthesized to understand the theoretical information from quantum mechanical calculation .


Physical And Chemical Properties Analysis

The compound is a colorless solid and is soluble in organic solvents such as ethanol and methanol . The yield of the compound was 73.91%, and it has a melting point of over 350°C .

Scientific Research Applications

Metal Ion Detection and Sensing

  • (Das et al., 2021) explored bromoaniline-based Schiff base chemosensors, including a derivative of 4-bromo-2-{(E)-[(3-fluorophenyl)imino]methyl}phenol, for detecting Cu2+ and Zn2+ ions. These compounds were also used to construct a molecular memory device and showed notable DNA- and human serum albumin-binding abilities.

Complex Formation with Metals

  • (Takjoo et al., 2013) synthesized copper(II) and oxido-vanadium(IV) complexes using a similar compound. These complexes had distinct geometries and were characterized using various analytical methods.
  • (Sheikhshoaie et al., 2015) detailed the formation of an oxido-vanadium(V) complex, providing insights into donor-atom bonding to the metal center.
  • (Mapari, 2017) investigated the stability constants of mixed ligand complexes involving transition metal ions and a derivative of 4-bromo-2-{(E)-[(3-fluorophenyl)imino]methyl}phenol.

Molecular Structure and Theoretical Analysis

  • (Demirtaş et al., 2018) synthesized and characterized similar compounds using X-ray diffraction, IR spectroscopy, and theoretical methods.
  • (Grivani et al., 2013) focused on Schiff base compounds derived from bromosalicylaldehyde, analyzing their molecular interactions and nature.

Catalytic Applications

  • (Ikiz et al., 2015) explored the use of related ligands and their metal complexes in converting CO2 into cyclic carbonates, a process significant in green chemistry.

Pharmaceutical and Biological Activity

  • (Karam & Hessoon, 2021) investigated the antibacterial and anti-cancer activities of a compound closely related to 4-bromo-2-{(E)-[(3-fluorophenyl)imino]methyl}phenol.

Future Directions

The future directions of this compound could involve further exploration of its biological properties. Schiff base metal complexes have a diverse spectrum of biological and pharmaceutical activities, including antibacterial, antifungal, anti-inflammatory, analgesic, anticonvulsant, antitubercular, antioxidant, and anthelmintic properties . Therefore, this compound could be used in the discovery of safe and effective therapeutic agents for the treatment of bacterial infections and cancers .

properties

IUPAC Name

4-bromo-2-[(3-fluorophenyl)iminomethyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrFNO/c14-10-4-5-13(17)9(6-10)8-16-12-3-1-2-11(15)7-12/h1-8,17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNHOJRWWRXNOHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)N=CC2=C(C=CC(=C2)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.